molecular formula C5H4F3NS B3194014 4-(Trifluoromethyl)thiophen-2-amine CAS No. 777846-37-4

4-(Trifluoromethyl)thiophen-2-amine

Cat. No. B3194014
CAS RN: 777846-37-4
M. Wt: 167.15 g/mol
InChI Key: OFGUZHWLAPUSHE-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)thiophen-2-amine hydrochloride is a compound with the CAS Number: 400801-32-3 . It has a molecular weight of 203.62 . The compound is in the form of a powder .


Synthesis Analysis

Recent advances in the synthesis of thiophene derivatives have been made by heterocyclization of readily available S-containing alkyne substrates . This process allows the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step . The acetylenic S-containing precursors can be easily prepared in a few steps from commercially available compounds through simple synthetic steps .


Molecular Structure Analysis

The IUPAC name of the compound is 4-(trifluoromethyl)thiophen-2-amine hydrochloride . The InChI code is 1S/C5H4F3NS.ClH/c6-5(7,8)3-1-4(9)10-2-3;/h1-2H,9H2;1H .


Chemical Reactions Analysis

The synthesis of thiophene derivatives has been achieved by cyclization of readily available S-containing alkyne substrates . The reaction proceeds through a nucleophilic attack with KSAc, which in the presence of base gives the (Z)-2-en-4-yne-1-thiolate derivatives . Then, intermediates convert into 2,4-disubstituted thiophenes by 5-exo-dig annulation and aromatization .


Physical And Chemical Properties Analysis

4-(Trifluoromethyl)thiophen-2-amine hydrochloride is a powder . It has a molecular weight of 203.62 . The compound is stored at a temperature of -10 .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Thiophene-based analogs have been a subject of interest for many scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on developing efficient and selective syntheses of thiophene derivatives by cyclization of readily available S-containing alkyne substrates .

properties

IUPAC Name

4-(trifluoromethyl)thiophen-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3NS/c6-5(7,8)3-1-4(9)10-2-3/h1-2H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGUZHWLAPUSHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)thiophen-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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